molecular formula C18H16FN5O2 B2898265 3-fluoro-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide CAS No. 1003799-61-8

3-fluoro-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide

Cat. No. B2898265
CAS RN: 1003799-61-8
M. Wt: 353.357
InChI Key: VHCIWEVNFGJBLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that likely belongs to the class of compounds known as benzamides, which are organic compounds containing a carboxamido substituent attached to a benzene ring .


Molecular Structure Analysis

The molecular structure of a compound can often be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . Without specific data, it’s challenging to provide a detailed molecular structure analysis .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its specific structure and the conditions under which it is reacted .

Scientific Research Applications

Synthesis Techniques

The development of novel synthesis methodologies for fluorinated pyrazoles and related compounds has been a significant area of research. For instance, the work by Surmont et al. (2011) details a strategy for synthesizing 3-amino-4-fluoropyrazoles, which are valuable building blocks in medicinal chemistry. This process involves monofluorination followed by condensation with different hydrazines, showcasing the compound's relevance in constructing complex fluorinated structures for various applications (Surmont et al., 2011).

Radiochemistry Applications

Another significant application is in the development of fluorine-18 labeled compounds for positron emission tomography (PET) imaging. The synthesis and comparative biological evaluation of 18F-labeled pyrazolo[1,5-a]pyrimidine derivatives for tumor imaging have been explored, demonstrating the compound's utility in creating diagnostic tools (Jingli Xu et al., 2012).

Antiviral and Antimicrobial Research

Research into benzamide-based 5-aminopyrazoles and their fused heterocycles has shown remarkable antiavian influenza virus activity. This illustrates the potential of such compounds in developing new antiviral medications, highlighting the therapeutic application possibilities beyond traditional targets (A. Hebishy et al., 2020).

Chemical Derivatives and Their Biological Evaluation

There's a significant focus on creating chemical derivatives and evaluating their potential biological activities. For instance, automated radiosynthesis of fluorine-18 labeled tracers incorporating the 3-fluoro-2-hydroxypropyl moiety demonstrates the compound's relevance in synthesizing clinically used radiotracers for imaging hypoxia and tau pathology, indicating its importance in research related to conditions like Alzheimer's disease (Takayuki Ohkubo et al., 2021).

Mechanism of Action

Target of Action

The primary target of this compound is currently unknown. Similar compounds have been found to inhibit dna topoisomerase i , which plays a crucial role in DNA replication and transcription.

Mode of Action

The presence of the fluorine atom could enhance the compound’s binding affinity to its target due to the strong electronegativity of fluorine .

Pharmacokinetics

The presence of the fluorine atom could potentially enhance the compound’s metabolic stability, as fluorine atoms are known to resist metabolic degradation . The compound’s bioavailability could be influenced by factors such as its solubility, permeability, and susceptibility to efflux transporters.

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties and how it is used. This information is typically provided in a Material Safety Data Sheet (MSDS) for the compound .

Future Directions

The future directions for research on a compound would depend on its properties and potential applications. This could include further studies to better understand its properties, development of synthesis methods, or exploration of its potential uses .

properties

IUPAC Name

3-fluoro-N-[5-methyl-2-(4-oxo-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN5O2/c1-10-8-15(21-16(25)11-4-2-5-12(19)9-11)24(23-10)18-20-14-7-3-6-13(14)17(26)22-18/h2,4-5,8-9H,3,6-7H2,1H3,(H,21,25)(H,20,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHCIWEVNFGJBLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC(=CC=C2)F)C3=NC4=C(CCC4)C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.